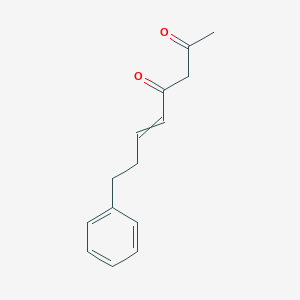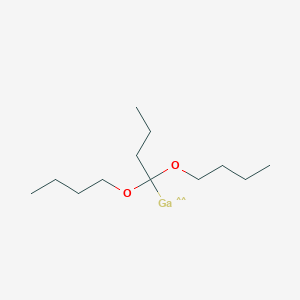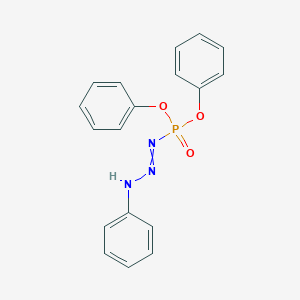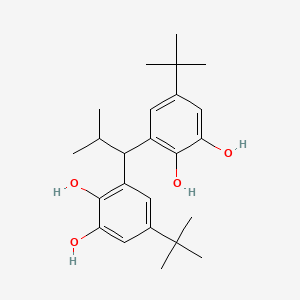
3,3'-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with tert-butyl groups and hydroxyl groups, connected through a 2-methylpropane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) typically involves the following steps:
Starting Materials: The synthesis begins with tert-butylbenzene and 2-methylpropane-1,1-diol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques and quality control measures is essential to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Biphenyldiol, 5,5’-diallyl-3,3’-dimethoxy-: Another aromatic compound with similar structural features.
2,2-Bis(bromomethyl)propane-1,3-diol: A compound with a similar backbone but different substituents.
Uniqueness
3,3’-(2-Methylpropane-1,1-diyl)bis(5-tert-butylbenzene-1,2-diol) is unique due to its specific substitution pattern and the presence of tert-butyl groups, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it distinct from other similar compounds.
Properties
CAS No. |
94812-72-3 |
|---|---|
Molecular Formula |
C24H34O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5-tert-butyl-3-[1-(5-tert-butyl-2,3-dihydroxyphenyl)-2-methylpropyl]benzene-1,2-diol |
InChI |
InChI=1S/C24H34O4/c1-13(2)20(16-9-14(23(3,4)5)11-18(25)21(16)27)17-10-15(24(6,7)8)12-19(26)22(17)28/h9-13,20,25-28H,1-8H3 |
InChI Key |
ZHMSYTYESUASMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C(=CC(=C1)C(C)(C)C)O)O)C2=C(C(=CC(=C2)C(C)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


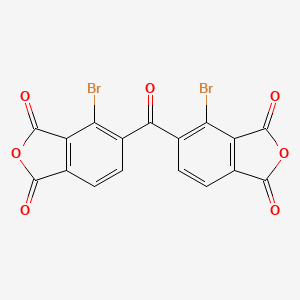
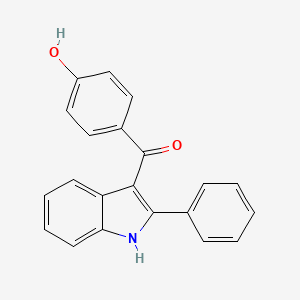
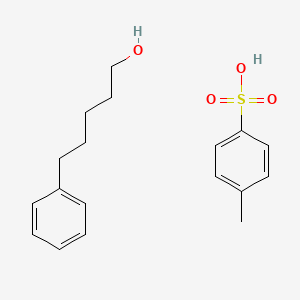
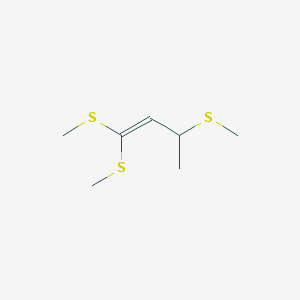
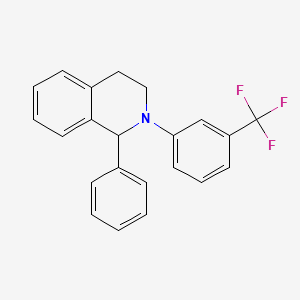
![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
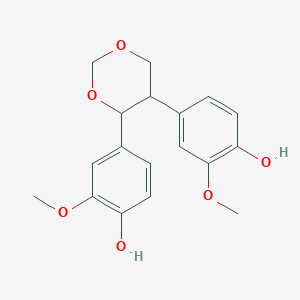
![[(2-Nitroethenyl)sulfanyl]benzene](/img/structure/B14336771.png)
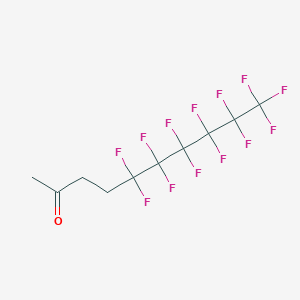
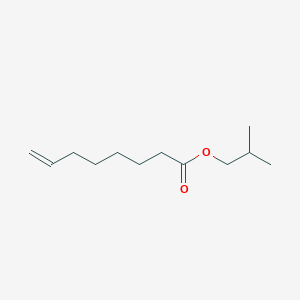
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
